molecular formula C24H23NO5 B12159132 N-(2-methoxyphenyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(2-methoxyphenyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B12159132
M. Wt: 405.4 g/mol
InChI Key: STAIKGBFPCSCLU-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a methoxyphenyl group with a furochromenyl moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furochromenyl core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenyl structure.

    Introduction of the methoxyphenyl group: This step involves the coupling of the methoxyphenyl group to the furochromenyl core using reagents such as Grignard reagents or organolithium compounds.

    Formation of the propanamide linkage: This step involves the reaction of the intermediate compound with propanoyl chloride or a similar reagent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

N-(2-methoxyphenyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or modulates.

    Pathways Involved: Cellular signaling pathways, metabolic pathways, and gene expression pathways that are affected by the compound.

Comparison with Similar Compounds

N-(2-methoxyphenyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can be compared with other similar compounds, such as:

    N-(2-methoxyphenyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)butanamide: Similar structure but with a butanamide linkage instead of a propanamide linkage.

    N-(2-methoxyphenyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)ethanamide: Similar structure but with an ethanamide linkage instead of a propanamide linkage.

Properties

Molecular Formula

C24H23NO5

Molecular Weight

405.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C24H23NO5/c1-13-12-29-22-15(3)23-18(11-17(13)22)14(2)16(24(27)30-23)9-10-21(26)25-19-7-5-6-8-20(19)28-4/h5-8,11-12H,9-10H2,1-4H3,(H,25,26)

InChI Key

STAIKGBFPCSCLU-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4=CC=CC=C4OC)C)C

Origin of Product

United States

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